![molecular formula C7H5N3O2 B1605197 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 31384-08-4](/img/structure/B1605197.png)

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Descripción general

Descripción

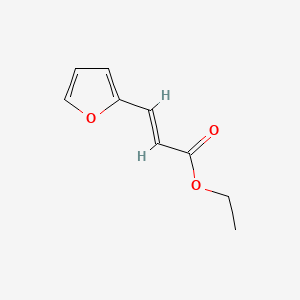

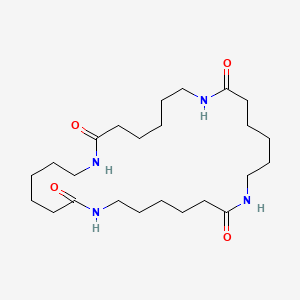

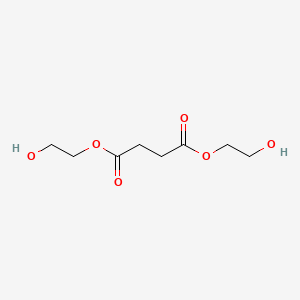

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . The compound is also known by other names such as NSC14591 and Oprea1_166584 .

Synthesis Analysis

The synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves a four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides and final cyclization with hydrazine hydrate into of 7-substituted-2,3-dihydropyridopyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .Molecular Structure Analysis

The molecular structure of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione consists of 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis

The compound has a density of 1.424g/cm3 . The exact mass and monoisotopic mass are 163.038176411 g/mol . It has a topological polar surface area of 71.1 Ų . The compound has a complexity of 229 .Aplicaciones Científicas De Investigación

Antioxidant Activity

The antioxidant properties of pyrido[3,4-d]pyridazine derivatives are significant in medicinal chemistry. These compounds have been evaluated for their ability to inhibit lipid peroxidation, which is a key factor in the development of various diseases. For instance, certain derivatives have shown strong inhibition of lipoxygenase, an enzyme involved in the oxidation of lipids .

Anticancer Agents

Pyrido[3,4-d]pyridazine derivatives have been studied for their potential as anticancer agents. They have been tested against various cancer cell lines, and some derivatives have demonstrated strong cytotoxic effects. This suggests that these compounds could be developed into effective treatments for certain types of cancer .

Molecular Modeling Studies

These compounds have also been used in molecular modeling studies to design new drugs. By understanding the interactions of these molecules with biological targets, researchers can develop compounds with improved efficacy and reduced side effects .

c-Met Inhibition

The heterocyclic ring system of pyrido[3,4-d]pyridazines has been identified as a privileged scaffold in the inhibition of the c-Met protein kinase. This enzyme plays a crucial role in cancer development and progression, making these compounds valuable in the design of new anticancer therapies .

GABA A Modulation

Some pyrido[3,4-d]pyridazine derivatives have shown activity as GABA A allosteric modulators. These findings are important for the development of new treatments for neurological disorders, as GABA A receptors are key components in the modulation of neuronal activity .

Polymer Chemistry

These derivatives have been incorporated into polymers for use in solar cells, demonstrating the versatility of the pyrido[3,4-d]pyridazine scaffold in materials science. The electronic properties of these compounds make them suitable for applications in energy conversion and storage .

Propiedades

IUPAC Name |

2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKHUKYVNQGELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279921 | |

| Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione | |

CAS RN |

31384-08-4 | |

| Record name | 31384-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 31384-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)